molecular formula C11H22N2O5S B7450182 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid

2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid

货号 B7450182
分子量: 294.37 g/mol
InChI 键: GOBWFRUPWHUUMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid, also known as EMA401, is a novel drug candidate that has shown potential in treating neuropathic pain. This compound is a small molecule that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R). EMA401 has been extensively studied for its mechanism of action and biochemical and physiological effects.

作用机制

2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid acts as a highly selective antagonist of the AT2R. The AT2R is a G protein-coupled receptor that is involved in the regulation of blood pressure, cardiac function, and renal function. The AT2R is also expressed in the peripheral nervous system and is involved in the regulation of pain. 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid blocks the activation of the AT2R by angiotensin II, which leads to a reduction in pain.
Biochemical and Physiological Effects:
2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. In preclinical models, 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of neuropathic pain. 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has also been shown to reduce the activation of microglia, which are immune cells that play a role in the development of neuropathic pain.

实验室实验的优点和局限性

2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which has provided valuable information on its mechanism of action and efficacy. However, there are also limitations to using 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid in lab experiments. It is a highly selective antagonist of the AT2R, which means that its effects may be limited to certain types of pain. Additionally, 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has not been extensively studied in humans, which means that its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for the study of 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could involve studying its effects on other pain pathways and on other types of pain. Another potential direction is to study the safety and efficacy of 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid in humans. This could involve conducting clinical trials in patients with other types of neuropathic pain. Finally, future research could focus on developing new drugs that target the AT2R and other pain pathways.

合成方法

2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid can be synthesized using a modified version of the Ugi reaction. The reaction involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a peptide-like compound. The modified Ugi reaction used for the synthesis of 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid involves the use of 4-hydroxymethyl oxan-4-yl isocyanide as the isocyanide component. The final product is obtained by purification using column chromatography.

科学研究应用

2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has been extensively studied for its potential in treating neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage to the nerves. It is a debilitating condition that affects millions of people worldwide. 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has been shown to be effective in reducing neuropathic pain in preclinical models. Clinical trials have also shown promising results in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.

属性

IUPAC Name

2-[ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O5S/c1-4-13(9(2)11(14)15)19(16,17)12(3)10-5-7-18-8-6-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBWFRUPWHUUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C(=O)O)S(=O)(=O)N(C)C1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。